molecular formula C22H21N3O3 B2797479 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1060179-56-7

6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B2797479
CAS No.: 1060179-56-7
M. Wt: 375.428
InChI Key: OCABAAGWYYPOIP-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a methoxyphenyl group, an indolinyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Indolinyl Group: The indolinyl group can be attached through nucleophilic substitution reactions, often using indole derivatives and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indolinyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to dihydropyrimidinone derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of various functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    6-(4-methoxyphenyl)-3-(2-oxoethyl)pyrimidin-4(3H)-one: Lacks the indolinyl group, which may affect its biological activity and chemical reactivity.

    6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-2(1H)-one: Differing position of the carbonyl group in the pyrimidinone ring, potentially altering its properties.

Uniqueness: 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is unique due to the presence of both the methoxyphenyl and indolinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-11-17-5-3-4-6-20(17)25(15)22(27)13-24-14-23-19(12-21(24)26)16-7-9-18(28-2)10-8-16/h3-10,12,14-15H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCABAAGWYYPOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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